3-(1H-indol-2-yl)phenol
Overview
Description
3-(1H-indol-2-yl)phenol is an organic compound that features an indole ring fused to a phenol group. Indole derivatives are known for their wide range of biological activities and are found in many natural products and pharmaceuticals. The presence of both the indole and phenol moieties in this compound makes it a valuable scaffold for drug discovery and development.
Scientific Research Applications
3-(1H-indol-2-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antiviral, anticancer, and antimicrobial agent.
Industry: Utilized in the development of new materials and as a precursor for dyes and pigments.
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 3-(1h-indol-2-yl)phenol, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, often resulting in changes that contribute to their biological activities . For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities . For example, some indole derivatives have been found to inhibit the replication of certain viruses, suggesting that they may affect viral replication pathways .
Result of Action
Given the broad-spectrum biological activities of indole derivatives, it can be inferred that this compound may have a variety of effects at the molecular and cellular levels .
Safety and Hazards
Future Directions
The future directions for research on 3-(1H-indol-2-yl)phenol and other indole derivatives are vast. These compounds have diverse biological activities and immense potential for further exploration for therapeutic possibilities . Biotechnological production of indole derivatives for industrial applications is also a promising area of research .
Biochemical Analysis
Biochemical Properties
3-(1H-indol-2-yl)phenol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to exhibit antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These interactions often involve binding to specific receptors or enzymes, thereby modulating their activity. For example, indole derivatives can inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives, including this compound, can modulate the activity of nuclear receptors and other signaling molecules, thereby influencing cellular responses . These effects can lead to changes in cell proliferation, apoptosis, and differentiation, making this compound a potential therapeutic agent for various diseases .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules. It can bind to enzymes and receptors, leading to their inhibition or activation. For instance, indole derivatives have been shown to inhibit the activity of certain kinases, which are involved in cell signaling pathways . This inhibition can result in altered gene expression and cellular responses. Additionally, this compound can modulate the activity of transcription factors, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that indole derivatives can exhibit time-dependent effects on cell proliferation and apoptosis . Additionally, the stability of this compound in different experimental conditions can affect its efficacy and potency .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Therefore, it is crucial to determine the optimal dosage of this compound to maximize its therapeutic benefits while minimizing its adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of different metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and metabolite levels. Additionally, this compound can modulate the activity of enzymes involved in metabolic pathways, thereby affecting cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can interact with transporters and binding proteins, influencing its localization and accumulation . For instance, indole derivatives can be transported across cell membranes by specific transporters, affecting their intracellular concentration and distribution . These interactions can impact the efficacy and potency of this compound in different tissues .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, indole derivatives can localize to the nucleus, where they can modulate gene expression by interacting with transcription factors . Additionally, the localization of this compound to specific organelles can affect its interactions with other biomolecules and its overall biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-(1H-indol-2-yl)phenol involves the condensation of 3-(2-nitrovinyl)indole with phenols in the presence of polyphosphoric acid. This reaction typically requires heating and results in the formation of the desired product through a series of rearrangements and condensations .
Another approach involves the use of metal-catalyzed C-C bond-forming reactions to couple indole derivatives with functionalized aromatic precursors . These reactions often employ catalysts such as palladium or copper and require specific reaction conditions, including controlled temperatures and the presence of ligands to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized versions of the aforementioned methods. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the development of greener and more sustainable synthetic routes is an ongoing area of research to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(1H-indol-2-yl)phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The nitro group in precursor compounds can be reduced to amines.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride can facilitate reduction reactions.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used in the presence of Lewis acids or other catalysts.
Major Products
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Amines and other reduced products.
Substitution: Halogenated or sulfonated indole derivatives.
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbinol: Known for its anticancer properties and ability to modulate estrogen metabolism.
3-(1H-indol-3-yl)phenol: Similar structure but with the indole ring attached at a different position, leading to different biological activities.
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Uniqueness
3-(1H-indol-2-yl)phenol is unique due to the specific positioning of the indole and phenol groups, which can influence its reactivity and biological activity. This unique structure allows it to participate in a variety of chemical reactions and interact with different molecular targets, making it a versatile compound for research and development.
Properties
IUPAC Name |
3-(1H-indol-2-yl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c16-12-6-3-5-10(8-12)14-9-11-4-1-2-7-13(11)15-14/h1-9,15-16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEHVUPZZAIICMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C3=CC(=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378048 | |
Record name | 3-(1H-indol-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40756-70-5 | |
Record name | 3-(1H-indol-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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